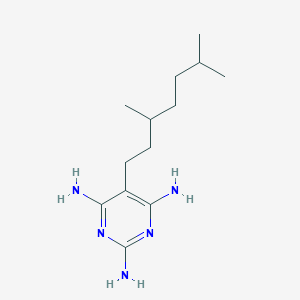
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide is a chemical compound with the molecular formula C21H23NO3 It is a benzamide derivative characterized by the presence of a benzoyl group attached to a cyclopentyl ring, along with methoxy and methyl substituents on the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide typically involves the following steps:
Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form 1-benzoylcyclopentanol.
Methoxylation and Methylation: The next step involves the introduction of methoxy and methyl groups onto the benzamide ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Coupling Reaction: The final step involves the coupling of the benzoylcyclopentyl intermediate with the methoxy-methyl-substituted benzamide. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated benzamides.
科学的研究の応用
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(1-Benzoylcyclopentyl)-3-methoxybenzamide: Lacks the methyl group on the benzamide ring.
N-(1-Benzoylcyclopentyl)-2-methylbenzamide: Lacks the methoxy group on the benzamide ring.
N-(1-Benzoylcyclopentyl)-3-methylbenzamide: Lacks the methoxy group and has a different substitution pattern.
Uniqueness
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable compound for various research applications.
特性
CAS番号 |
551963-70-3 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC名 |
N-(1-benzoylcyclopentyl)-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H23NO3/c1-15-17(11-8-12-18(15)25-2)20(24)22-21(13-6-7-14-21)19(23)16-9-4-3-5-10-16/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,24) |
InChIキー |
KJPYMOPPLZMEJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
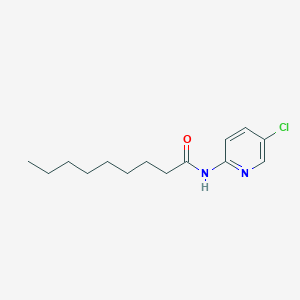
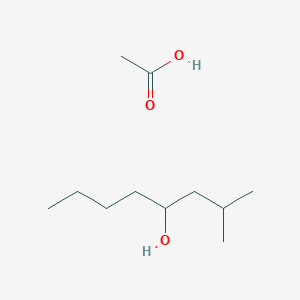

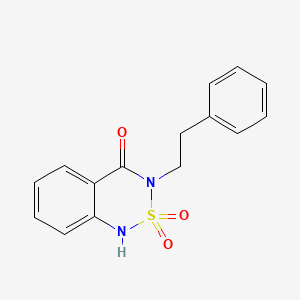
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
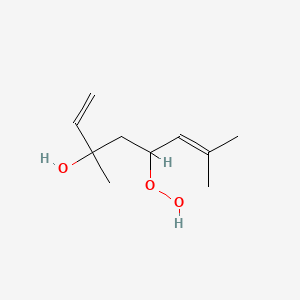
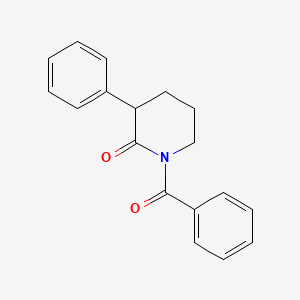
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
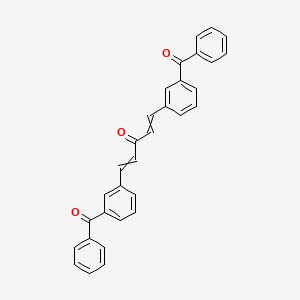
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
